3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one
Overview
Description
3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one: is an organic compound belonging to the pyridinone family This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, and two methyl groups at the 1st and 6th positions on the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to control the rate of bromination and to avoid over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridinone oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as amines or thiols replace the bromine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridinone oxides.
Reduction: Reduced pyridinone derivatives.
Substitution: Amino or thio-substituted pyridinone derivatives.
Scientific Research Applications
3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methyl groups on the pyridinone ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1,6-dimethylpyridin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.
3,5-Diiodo-1,6-dimethylpyridin-2(1H)-one: Similar structure but with iodine atoms instead of bromine.
1,6-Dimethylpyridin-2(1H)-one: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro or iodo analogs. The bromine atoms can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dibromo-1,6-dimethylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(11)10(4)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKETUOMYEWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652235 | |
Record name | 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-69-0 | |
Record name | 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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